What is the chemical structure of 5-(Ethylamino)pentanoic acid hydrochloride
What is the chemical structure of 5-(Ethylamino)pentanoic acid hydrochloride
Executive Summary
5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is a specialized synthetic building block and amino acid derivative utilized extensively in advanced drug discovery. Characterized by a five-carbon aliphatic chain terminating in a carboxylic acid and an N-ethyl substituted amine, it serves as a critical intermediate in the development of peptidomimetics, GABAergic modulators, and novel active pharmaceutical ingredients (APIs)[1]. This whitepaper provides a rigorous examination of its molecular architecture, a self-validating synthetic protocol, and its pharmacological potential.
Core Molecular Architecture & Physicochemical Properties
The core structure of 5-(ethylamino)pentanoic acid hydrochloride (SMILES: Cl.CCNCCCCC(=O)O) is fundamentally an N-alkylated homolog of 5-aminopentanoic acid (also known as 5-aminovaleric acid)[2]. The strategic addition of the ethyl group to the terminal amine introduces significant physicochemical shifts that are highly relevant to pharmacokinetic modeling:
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Lipophilicity: The ethyl moiety increases the overall hydrophobicity of the molecule. While the unalkylated 5-aminopentanoic acid has a negative LogP (-1.2), the ethylated derivative shifts the estimated LogP to approximately +0.5, favoring membrane permeability[1].
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Basicity: The electron-donating nature of the ethyl group increases the electron density on the nitrogen atom, slightly elevating its pKa compared to the unalkylated precursor[1].
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Salt Formulation: Isolating the compound as a hydrochloride salt ( C7H16ClNO2 ) increases its molecular weight to 181.66 g/mol and ensures high aqueous solubility and crystalline stability, overcoming the hygroscopic tendencies of the zwitterionic free base.
Quantitative Structural Comparison
The following table summarizes the critical quantitative differences between the ethylated target compound and its unalkylated reference standard[1][2].
| Property | 5-(Ethylamino)pentanoic Acid HCl | 5-Aminopentanoic Acid HCl (Reference) |
| CAS Number | 854878-81-2 | 660-88-8 |
| Molecular Formula | C7H16ClNO2 | C5H12ClNO2 |
| Molecular Weight | 181.66 g/mol | 153.61 g/mol |
| SMILES | Cl.CCNCCCCC(=O)O | Cl.NCCCCC(=O)O |
| Functional Groups | -COOH, -NH₂⁺-CH₂CH₃, Cl⁻ | -COOH, -NH₃⁺, Cl⁻ |
| Estimated LogP (Free Base) | ~ +0.5 | -1.2 |
Synthetic Methodologies & Experimental Protocols
Direct alkylation of 5-aminopentanoic acid with ethyl halides is notoriously inefficient due to the high probability of over-alkylation, which yields a mixture of secondary, tertiary, and quaternary amines. To ensure absolute mono-ethylation, a reductive amination pathway utilizing 5-oxopentanoic acid and ethylamine is the gold standard[1].
Protocol: Reductive Amination & Hydrochloride Salt Formation
This protocol is designed as a self-validating system. Each step includes specific conditions chosen to prevent side reactions and ensure high-purity isolation.
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Step 1: Imine Formation
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Action: Dissolve 1.0 equivalent of 5-oxopentanoic acid in anhydrous methanol. Add 1.1 equivalents of ethylamine (as a solution in methanol or THF) and stir at room temperature for 2 hours.
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Causality: Anhydrous conditions are critical to drive the equilibrium forward and prevent the hydrolysis of the transient imine back to the starting ketone. Methanol stabilizes the intermediate through hydrogen bonding.
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Step 2: Selective Reduction
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Action: Cool the reaction mixture to 0°C. Introduce 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3 ) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: NaBH(OAc)3 is chosen over stronger reducing agents like NaBH4 because it selectively reduces imines/iminium ions in the presence of aldehydes/ketones and strictly avoids reducing the carboxylic acid moiety. The low temperature controls the exothermic reaction and minimizes degradation.
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Step 3: Workup and Isolation of Free Base
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Action: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Causality: The mild basic quench neutralizes excess reducing agent and ensures the secondary amino group is deprotonated. This allows the zwitterion to be partitioned effectively into the organic phase, separating it from inorganic boron salts.
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Step 4: Hydrochloride Salt Formation
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Action: Dissolve the crude free base in dry diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under high vacuum.
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Causality: Converting the zwitterionic free base into the hydrochloride salt dramatically improves crystalline stability, reduces hygroscopicity, and enhances aqueous solubility for downstream biological assays.
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Fig 1: Reductive amination workflow for 5-(Ethylamino)pentanoic acid HCl synthesis.
Pharmacological Relevance & Applications
As a structural analog of 5-aminopentanoic acid—a known weak GABA-A receptor agonist and antifibrinolytic agent—the N-ethyl derivative presents unique pharmacological opportunities[1].
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Neurological Targeting: The enhanced lipophilicity driven by the ethyl group theoretically improves blood-brain barrier (BBB) penetration. This makes it a compelling candidate for synthesizing next-generation GABAergic modulators or gabapentinoid analogs[1].
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Protease Inhibition: 5-Aminopentanoic acid competitively inhibits plasminogen activation. The larger hydrophobic pocket created by the ethyl substitution may alter binding affinity to serine proteases, offering a vector for novel antifibrinolytic drug design[1].
Fig 2: Physicochemical modulation and predicted pharmacological pathways of the analog.
Analytical Characterization
To validate the integrity of the synthesized 5-(ethylamino)pentanoic acid hydrochloride, the following analytical benchmarks must be met to ensure the self-validating nature of the protocol:
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¹H NMR (D₂O): Expect a triplet around 3.0 ppm corresponding to the CH2 adjacent to the secondary amine, and a quartet around 3.1 ppm for the CH2 of the ethyl group. The terminal methyl group should appear as a distinct triplet near 1.2 ppm.
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LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 146.2, representing the intact free base[1].
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HPLC: Utilizing a reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% TFA) will ensure sharp peak resolution, mitigating the peak tailing common with secondary amines.
References
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[2] Title: 5-(ethylamino)pentanoic acid hydrochloride | 854878-81-2 | Buy Now - Molport Source: Molport URL: [Link]
